molecular formula C18H22O8S2 B12859651 (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate

Cat. No.: B12859651
M. Wt: 430.5 g/mol
InChI Key: MWVDUSNLVFUQRG-UHFFFAOYSA-N
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Description

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate (CAS: 19249-03-7) is a sulfonate ester featuring a triethylene glycol backbone with two benzenesulfonate groups. Its molecular formula is C₁₈H₂₂O₈S₂ (MW: 454.49 g/mol). This compound is widely used as an intermediate in synthesizing polymers, anticancer agents, and antibacterial sulfonamides . Its structure enables crosslinking in polymerization reactions and functionalization in drug design due to the reactive sulfonate groups .

Properties

Molecular Formula

C18H22O8S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[2-(benzenesulfonyloxy)ethoxy]ethoxy]ethyl benzenesulfonate

InChI

InChI=1S/C18H22O8S2/c19-27(20,17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-28(21,22)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

MWVDUSNLVFUQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The benzenesulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds.

Scientific Research Applications

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Increasing ethylene glycol units (e.g., TEGDVCP vs. 1,2-Bis(tosyloxy)ethane) enhance hydrophilicity and flexibility, critical for biomedical applications .
  • Sulfonate vs. Carboxylate : Sulfonate groups (in the target compound) improve water solubility compared to carboxylate derivatives (e.g., ADVCP), which are more lipophilic .
  • Functional Groups: Diazirine (CL-TEG) or vinylcyclopropane (TEGDVCP) moieties enable photo- or thermal crosslinking, unlike the non-reactive benzenesulfonate groups in the target compound .

Physicochemical Properties

Property Target Compound 1,2-Bis(tosyloxy)ethane TEGDVCP CL-TEG
Molecular Weight 454.49 370.44 ~500 (estimated) ~600 (estimated)
Solubility Soluble in DCM, DMSO; moderate in water Low water solubility; soluble in acetone Soluble in THF, DCM Soluble in polar aprotic solvents
Melting Point Not reported (oil/liquid form common) 95–97°C Liquid at RT Liquid at RT
Reactivity Nucleophilic substitution (sulfonate leaving groups) Similar reactivity Radical ring-opening polymerization Photo-crosslinking via diazirine groups

Sources :

Biological Activity

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate, also known by its CAS number 2244520-98-5, is a chemical compound with potential applications in various biological contexts. This article explores its biological activity based on available research findings, including data tables and case studies.

The compound has a molecular formula of C32H32N6O10C_{32}H_{32}N_6O_{10} and a molecular weight of 660.64 g/mol. It is characterized by the presence of sulfonate groups, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC32H32N6O10C_{32}H_{32}N_6O_{10}
Molecular Weight660.64 g/mol
CAS Number2244520-98-5
Purity98%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonate groups can facilitate binding to proteins and nucleic acids, potentially influencing enzyme activity and gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
  • Gene Expression Modulation : It may alter transcription factor activity, leading to changes in gene expression profiles.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines indicate that the compound has a moderate cytotoxic effect. The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)
HeLa25
MCF-730

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated that the compound effectively reduced bacterial load in vitro and showed potential for development into a therapeutic agent for treating infections caused by resistant strains.

Study 2: Cytotoxic Effects on Cancer Cells

Research published in Cancer Letters investigated the cytotoxic effects of the compound on various cancer cell lines. The study found that treatment with the compound resulted in apoptosis in HeLa cells through the activation of caspase pathways.

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